2-[2-(Bromomethyl)phenyl]thiophene
Overview
Description
“2-[2-(Bromomethyl)phenyl]thiophene” is a laboratory chemical with the CAS number 791078-04-1 . It has a molecular formula of C11H9BrS and an average mass of 253.158 Da .
Molecular Structure Analysis
The molecular structure of “2-[2-(Bromomethyl)phenyl]thiophene” consists of a thiophene ring attached to a phenyl ring via a bromomethyl group .Physical And Chemical Properties Analysis
“2-[2-(Bromomethyl)phenyl]thiophene” is a hazardous chemical. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .Scientific Research Applications
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Organic Semiconductors
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Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds .
- They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
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Industrial Chemistry
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Therapeutic Applications
- Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
- They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
- They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
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Optoelectronic Applications
- Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties .
- They have made them a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .
- They are useful for a wide range of applications such as field-effect transistors, plastic solar cells, light emitting diodes and conductive polymers due to their exceptional electrical and optical properties .
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Synthesis of Novel Compounds
- Thiophene derivatives can be used in the synthesis of novel compounds .
- For example, 2-(4-(tert -butyl)phenyl)benzo [ b ]thiophene 1,1-dioxide and (4-methoxyphenyl) (2- (4-methoxyphenyl)benzo [ b ]thiophen-3-yl)methanone, which exhibit a fluorescence quantum yield of up to 1 and can be used as a cannabinoid receptor ligand, respectively .
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Fluorescent Materials
- Certain thiophene derivatives can exhibit a fluorescence quantum yield of up to 1 .
- For example, the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone demonstrated this property .
- These compounds can potentially be used as a cannabinoid receptor ligand .
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Antithrombolytic Activity
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Construction of Functionalized Carbazoles
Safety And Hazards
This compound is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-[2-(bromomethyl)phenyl]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNVNLWIQXMBPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427628 | |
Record name | 2-[2-(bromomethyl)phenyl]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Bromomethyl)phenyl]thiophene | |
CAS RN |
791078-04-1 | |
Record name | 2-[2-(bromomethyl)phenyl]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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